Cyclohexyl 2,4-dichlorophenyl ketone

描述

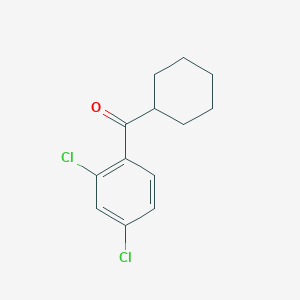

Cyclohexyl 2,4-dichlorophenyl ketone is an organic compound with the molecular formula C13H14Cl2O. It is a ketone derivative where a cyclohexyl group is bonded to a 2,4-dichlorophenyl group through a carbonyl group. This compound is known for its applications in various chemical reactions and research fields.

准备方法

Synthetic Routes and Reaction Conditions

Cyclohexyl 2,4-dichlorophenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this reaction, cyclohexanone reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.

化学反应分析

Types of Reactions

Cyclohexyl 2,4-dichlorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexyl 2,4-dichlorobenzoic acid.

Reduction: Formation of cyclohexyl 2,4-dichlorophenyl alcohol.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

Cyclohexyl 2,4-dichlorophenyl ketone serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly utilized in the Friedel-Crafts acylation process, where it can be produced by reacting cyclohexanone with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is typically conducted under anhydrous conditions to optimize yield and minimize side reactions.

2. Reaction Versatility

The compound undergoes several chemical transformations:

- Oxidation : Converts CDK into cyclohexyl 2,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate.

- Reduction : The ketone group can be reduced to form cyclohexyl 2,4-dichlorophenyl alcohol using reducing agents like sodium borohydride.

- Substitution Reactions : The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological and Pharmaceutical Applications

1. Potential Biological Activities

Research has indicated that this compound may possess biological activity due to its structural features. Its interactions with biomolecules are under investigation for potential therapeutic effects. The compound's ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity .

2. Drug Development

CDK is being explored for its potential use in drug development. Its unique structure may allow it to act on specific biological targets, potentially leading to the development of new pharmaceuticals.

Environmental Applications

1. Degradation of Environmental Pollutants

this compound has been investigated for its ability to degrade environmental pollutants such as chlorophenols in water treatment processes. Studies demonstrate that CDK can effectively mineralize chlorinated compounds through electrocatalytic reduction and oxidation processes.

2. Water Treatment Techniques

The compound's application in advanced oxidation processes shows promise for breaking down toxic compounds like 2,4-dichlorophenol. Research indicates high removal efficiencies for these pollutants, significantly reducing total organic carbon levels in treated water.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexyl phenyl ketone | Cyclohexane linked to a phenyl group | Lacks chlorination; different reactivity |

| 4-Chlorophenyl cyclohexyl ketone | Chlorine at the para position | Different substitution pattern |

| Cyclopentyl 2,4-dichlorophenyl ketone | Cyclopentane instead of cyclohexane | Smaller ring structure |

| Benzoyl chloride | Lacks cycloalkane structure | Simple acyl chloride without cyclization |

This table highlights how CDK's unique combination of a cycloalkane structure and dichlorinated arene contributes to its distinct reactivity profile compared to similar compounds.

作用机制

The mechanism of action of cyclohexyl 2,4-dichlorophenyl ketone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

Cyclohexyl phenyl ketone: Lacks the chlorine atoms on the phenyl ring.

2,4-Dichlorophenyl ketone: Lacks the cyclohexyl group.

Cyclohexyl 4-chlorophenyl ketone: Has only one chlorine atom on the phenyl ring.

Uniqueness

Cyclohexyl 2,4-dichlorophenyl ketone is unique due to the presence of both the cyclohexyl group and two chlorine atoms on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

Cyclohexyl 2,4-dichlorophenyl ketone (CDK) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with CDK, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group attached to a 2,4-dichlorophenyl moiety through a ketone functional group. The molecular formula is C₁₃H₁₂Cl₂O, and it possesses a molecular weight of 255.14 g/mol. The presence of chlorine atoms on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The biological activity of CDK is primarily attributed to its ability to interact with various biomolecules. The ketone group can form hydrogen bonds with enzymes and receptors, while the chlorine substituents can participate in halogen bonding, which may influence binding affinity and specificity. This dual interaction mechanism positions CDK as a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds similar to CDK exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chlorinated phenyl groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain synthesized derivatives had minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL against various bacterial strains, suggesting that CDK may possess similar properties .

Anticancer Properties

Preliminary studies have also explored the anticancer potential of CDK. In vitro evaluations revealed that certain analogs could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structural features were found to inhibit tumor growth in xenograft models .

Case Studies

- Antimicrobial Evaluation : A study conducted on synthesized xanthene-based thiosemicarbazones showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.4 µM to 3.8 µM . This suggests that modifications around the cyclohexyl ketone framework could enhance antimicrobial efficacy.

- Anticancer Activity : A series of compounds derived from cyclohexyl ketones were tested for their ability to inhibit cancer cell proliferation. One notable study reported an analog demonstrating significant cytotoxicity against breast cancer cells with an IC50 value of approximately 12 µM .

Data Summary

| Biological Activity | Tested Compounds | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Xanthene derivatives | 0.4 - 3.8 | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Cyclohexyl analogs | ~12 | Induces apoptosis in breast cancer cells |

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research should focus on:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.

- Mechanistic Studies : Investigating the precise molecular pathways through which CDK exerts its biological effects.

常见问题

Basic Research Questions

Q. What synthetic methodologies are applicable for cyclohexyl 2,4-dichlorophenyl ketone, and how can reaction parameters be optimized for academic research?

The compound can be synthesized via Friedel-Crafts acylation, adapting protocols for cyclobutyl analogs . Key steps:

- Reactants: Cyclohexanone (instead of cyclobutanone) and 2,4-dichlorobenzoyl chloride.

- Catalyst: Lewis acids (e.g., AlCl₃ or FeCl₃) under anhydrous conditions.

- Optimization:

- Temperature control (0–5°C) to minimize side reactions.

- Slow reagent addition to reduce exothermic side processes.

- Purification via silica gel chromatography or recrystallization.

- Yield Improvement: Catalyst recycling and stoichiometric tuning (1:1.2 ketone-to-acyl chloride ratio) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

- Primary Techniques:

- NMR: ¹H/¹³C NMR for verifying cyclohexyl geometry and aromatic substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z 273.04 for C₁₃H₁₄Cl₂O).

- IR Spectroscopy: C=O stretch (~1700 cm⁻¹) and C-Cl peaks (600–800 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights are critical when studying nucleophilic substitution reactions at the 2,4-dichlorophenyl moiety?

- Key Considerations:

- Electronic Effects: Electron-withdrawing Cl groups activate the ring for meta/para substitution.

- Steric Hindrance: Bulky cyclohexyl group may influence regioselectivity.

- Reagent Choice: Use strong nucleophiles (e.g., amines, thiols) with polar aprotic solvents (DMF, DMSO) .

- Experimental Design:

- Monitor reaction progress via TLC/GC-MS.

- Compare kinetics with cyclobutyl analogs to isolate steric contributions .

Q. How can researchers design experiments to evaluate the biological interactions of this compound with enzyme targets?

- Methodology:

- Target Selection: Prioritize enzymes with known interactions with chlorinated aromatics (e.g., cytochrome P450, hydrolases).

- Assays: Use fluorescence-based inhibition assays or surface plasmon resonance (SPR) for binding affinity studies.

- Controls: Include cyclobutyl and non-chlorinated analogs to assess Cl substituent effects .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

- Approaches:

- Reproducibility Checks: Replicate reactions under identical conditions (catalyst batch, solvent grade).

- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities (e.g., over-oxidation products).

- Parameter Screening: Systematically vary temperature, catalyst loading, and stirring rates .

- Case Study: Cyclobutyl analogs show yield discrepancies due to AlCl₃ moisture sensitivity; ensure rigorous anhydrous protocols for cyclohexyl synthesis .

Q. How does the cyclohexyl group influence physicochemical properties compared to smaller alicyclic ketones (e.g., cyclobutyl analogs)?

- Structural Impact:

- Lipophilicity: Cyclohexyl increases logP vs. cyclobutyl, affecting solubility and membrane permeability.

- Thermal Stability: Larger rings may lower melting points due to reduced crystallinity.

- Experimental Validation:

- Compare HPLC retention times and DSC thermograms of cyclohexyl vs. cyclobutyl derivatives.

- Perform DFT calculations to assess steric strain and conformational flexibility .

属性

IUPAC Name |

cyclohexyl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVSSCVSPDAJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642608 | |

| Record name | Cyclohexyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-45-4 | |

| Record name | Cyclohexyl(2,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。